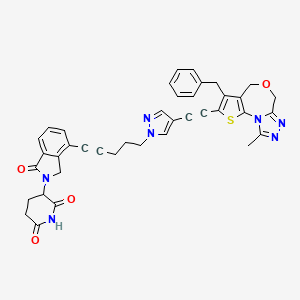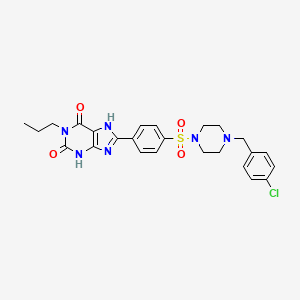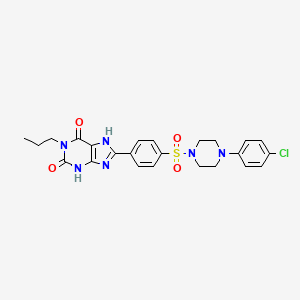
QCA570
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .
Synthesis Analysis
This compound is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of this compound involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .Molecular Structure Analysis
The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .Chemical Reactions Analysis
This compound is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .科学的研究の応用
プロテオリシス標的キメラ (PROTAC) デグレーダー
QCA570 は、非常に強力で効果的なプロテオリシス標的キメラ (PROTAC) デグレーダーです {svg_1} {svg_2}. PROTAC は、細胞の自然なプロテオリシス機構によって疾患を引き起こすタンパク質を標的化し、破壊する薬物の一種です。これにより、this compound は有害なタンパク質によって引き起こされる疾患の有望な候補となります。
ブロモドメインおよびエクストラターミナル (BET) タンパク質デグレーダー
This compound は、ブロモドメインおよびエクストラターミナル (BET) タンパク質の分解を誘導することができます {svg_3} {svg_4}. BET タンパク質は、エピジェネティックな「リーダー」であり、ヒストン尾のアクセチル化リシン残基に結合し、遺伝子転写を調節します。これらのタンパク質を分解することにより、this compound は、BET タンパク質が関与する疾患の過程を破壊する可能性があります。
がん治療
This compound は、がんの治療薬として可能性を示しています {svg_5} {svg_6}. ヒト急性白血病細胞株において、ピコモル濃度でも細胞増殖を阻害することが判明しています {svg_7} {svg_8}. これは、this compound が強力な抗がん剤となる可能性を示唆しています。
腫瘍退縮
This compound は、マウスの白血病異種移植モデルにおいて、完全かつ持続的な腫瘍退縮を誘導することが判明しています {svg_9} {svg_10}. これは、this compound が白血病、ひょっとしたら他の種類のがんを治療するために使用できる可能性があることを意味します。
薬物設計と合成
This compound の発見と開発には、新しいタイプの BET 阻害剤として [1,4] オキサゼピンを構造的に誘導した設計が含まれていました {svg_11} {svg_12}. これは、this compound が薬物設計と合成の分野で潜在力を秘めていることを示しています。
薬物動態
This compound の薬物動態、例えば吸収、分布、代謝、排泄は、現在も研究が進められています {svg_13} {svg_14}. これらの特性を理解することは
作用機序
Target of Action
QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .
Mode of Action
This compound effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, this compound disrupts this process, leading to downstream effects such as the inhibition of cell growth .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that this compound achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .
Action Environment
It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .
Safety and Hazards
生化学分析
Biochemical Properties
QCA570 functions as a PROTAC, which means it facilitates the degradation of target proteins by the ubiquitin-proteasome system. This compound specifically targets BET proteins, including BRD2, BRD3, and BRD4, by binding to them and recruiting an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This degradation disrupts the function of BET proteins, which are involved in regulating gene transcription by recognizing acetylated lysine residues on histone tails .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In human acute leukemia cell lines, this compound effectively induces degradation of BET proteins and inhibits cell growth even at low picomolar concentrations. It also induces apoptosis and cell cycle arrest in bladder cancer cells. Additionally, this compound has been found to decrease the levels of Mcl-1, a protein critical for cell survival, through transcriptional suppression and protein degradation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to BET proteins and recruiting an E3 ubiquitin ligase, which tags the BET proteins for degradation by the proteasome. This process effectively removes BET proteins from the cell, disrupting their role in gene transcription regulation. The degradation of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-MYC and EZH2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound can achieve complete and durable tumor regression in leukemia xenograft models in mice with well-tolerated dose schedules. The effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In leukemia xenograft models in mice, this compound has been shown to induce complete tumor regression at well-tolerated doses. At higher doses, there may be potential for toxic or adverse effects, although specific details on toxicity thresholds are not extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of BET proteins. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and subsequent degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes regulated by BET proteins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to induce degradation of BET proteins at low picomolar concentrations suggests efficient cellular uptake and distribution. The specific transporters or binding proteins involved in its distribution are not extensively detailed in the literature .
Subcellular Localization
This compound primarily localizes to the nucleus, where it interacts with BET proteins involved in gene transcription regulation. The presence of targeting signals or post-translational modifications that direct this compound to specific subcellular compartments has not been extensively studied. Its activity in degrading nuclear BET proteins suggests effective localization to the nucleus .
特性
IUPAC Name |
3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTYLRQKKDYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes QCA570 unique compared to other BET inhibitors?
A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, this compound acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]
Q2: How does this compound impact cancer cells, particularly in acute myeloid leukemia (AML)?
A2: this compound has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, this compound retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []
Q3: What are the potential benefits of this compound's degradation mechanism over traditional BET inhibition?
A3: The PROTAC mechanism of this compound offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, this compound may require lower doses and less frequent administration, potentially minimizing off-target effects. []
Q4: What in vivo evidence supports the therapeutic potential of this compound?
A4: In preclinical studies using mouse models of leukemia, this compound has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights this compound's potential as a novel therapeutic agent for AML and other cancers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)



![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

